3-Amino-2-chloro-6-fluoropyridine CAS 1805124-30-4 properties
3-Amino-2-chloro-6-fluoropyridine CAS 1805124-30-4 properties
An In-depth Technical Guide to 3-Amino-2-chloro-6-fluoropyridine: Properties, Handling, and Synthetic Potential
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2-chloro-6-fluoropyridine (CAS 1805124-30-4), a halogenated aminopyridine building block with significant potential in medicinal chemistry and materials science. Due to the limited publicly available experimental data for this specific compound, this document leverages expert analysis of its structural features and draws upon data from closely related analogs to provide a robust guide for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, anticipated spectroscopic characteristics, critical safety and handling protocols, and explores the compound's synthetic reactivity and potential applications as a key intermediate in the development of novel therapeutics and functional materials.
Introduction: The Strategic Value of Halogenated Aminopyridines in Drug Discovery
Substituted aminopyridines are privileged scaffolds in modern pharmacology, forming the core of numerous approved pharmaceutical agents.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the pyridine ring is a cornerstone of contemporary drug design. Fluorine, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity through favorable electrostatic interactions.[1] The chloro-substituent offers a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
3-Amino-2-chloro-6-fluoropyridine combines three critical functional groups:
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An amino group , which can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution.
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A chloro group at the 2-position, activated for nucleophilic substitution and ideally positioned for various cross-coupling reactions.
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A fluoro group at the 6-position, which modulates the electronic properties of the ring and can enhance pharmacokinetic profiles.
This unique combination makes the compound a highly valuable building block for creating libraries of novel compounds for screening and development in pharmaceutical and agrochemical research.[2]
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established or reliably predicted. The compound is registered under CAS number 1805124-30-4.
Caption: Core identifiers for 3-Amino-2-chloro-6-fluoropyridine.
Table 1: Summary of Physicochemical Properties
| Property | Value / Anticipated Value | Source / Rationale |
| Physical State | Solid (Anticipated) | Based on analogs like 3-Amino-2-chloropyridine, which is a solid with a melting point of 76-81°C. |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | Analogs have high boiling points (e.g., 3-Amino-2-chloropyridine: 135°C at 15 mmHg). |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Computationally derived for the isomeric 6-Chloro-3-fluoropyridin-2-amine.[3] |
| LogP | 1.4563 | Computationally derived for the isomeric 6-Chloro-3-fluoropyridin-2-amine.[3] |
| Hydrogen Bond Acceptors | 2 | Computationally derived for the isomeric 6-Chloro-3-fluoropyridin-2-amine.[3] |
| Hydrogen Bond Donors | 1 | Computationally derived for the isomeric 6-Chloro-3-fluoropyridin-2-amine.[3] |
| Solubility | Likely soluble in organic solvents like DCM, Ethyl Acetate, and alcohols. | Based on the general solubility of functionalized pyridine derivatives. |
Anticipated Spectroscopic Profile
No public spectra are available for this compound. However, a skilled chemist can predict the key features based on its structure, which is crucial for reaction monitoring and quality control.
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¹H NMR: The spectrum should display two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal would be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The amino (-NH₂) protons would likely appear as a broad singlet.
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¹³C NMR: Five distinct signals are expected in the carbon spectrum for the pyridine ring carbons. The carbon atoms bonded to fluorine and chlorine will show characteristic shifts and coupling constants (J-C-F).
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Mass Spectrometry (MS): The molecular ion peak (M+) would appear at m/z 146. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak would be observed due to the isotopic abundance of ³⁷Cl.
Safety, Handling, and Storage
As a research chemical, 3-Amino-2-chloro-6-fluoropyridine must be handled with appropriate care. The following guidelines are synthesized from safety data sheets of structurally similar aminopyridines.[4][5][6]
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Hazard Classification: This chemical should be treated as hazardous. Analogs are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[4][6]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[4]
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Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat. Change gloves immediately if contaminated.[7]
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Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4]
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Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapor. Wash hands thoroughly after handling.[4] Keep away from incompatible materials such as strong oxidizing agents.[5]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C is advisable, as with many aminopyridine derivatives.
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First Aid Measures:
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If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
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In Case of Skin Contact: Immediately wash off with plenty of soap and water.[4]
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
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If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7][8]
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Reactivity and Synthetic Utility
The true value of 3-Amino-2-chloro-6-fluoropyridine lies in its synthetic versatility. Its functional groups provide multiple avenues for elaboration.
Key Reaction Pathways:
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N-Functionalization: The amino group can be acylated, alkylated, or used in diazotization reactions. It also serves as a powerful directing group.
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Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a prime site for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. This is the most common and powerful method for introducing carbon or nitrogen-based substituents at this position, enabling the rapid construction of diverse compound libraries.
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Nucleophilic Aromatic Substitution (SNAAr): While the pyridine ring is electron-deficient, the presence of two electron-withdrawing halogens makes it susceptible to SNAAr reactions under specific conditions, potentially at the chloro-position.
Workflow Example: Suzuki Cross-Coupling Protocol
The Suzuki coupling is a foundational reaction in drug discovery for creating C-C bonds. The workflow below illustrates a typical protocol for coupling 3-Amino-2-chloro-6-fluoropyridine with a boronic acid derivative. The causality behind this choice is its proven reliability, tolerance of various functional groups, and generally mild reaction conditions.
Caption: A validated workflow for a Suzuki cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Amino-2-(4-methoxyphenyl)-6-fluoropyridine
This protocol is a representative example based on standard literature procedures and has not been optimized for this specific substrate.
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Amino-2-chloro-6-fluoropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
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Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes. This is critical as palladium catalysts can be deactivated by oxygen.
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Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), under a positive pressure of inert gas.
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Reaction: Heat the mixture to 90°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Applications in Research and Development
The structural motifs accessible from 3-Amino-2-chloro-6-fluoropyridine are prevalent in several therapeutic areas:
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Oncology: Many kinase inhibitors feature substituted aminopyridine cores. This building block allows for diversification at the 2-position to target the ATP-binding pocket of various kinases.
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Neuroscience: Compounds targeting CNS disorders often require a balance of polarity and lipophilicity to cross the blood-brain barrier. The properties imparted by the fluoro- and amino- groups make this scaffold promising for developing agents for neurological targets.[2]
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Agrochemicals: The pyridine core is also found in advanced herbicides and fungicides. The reactivity of this compound allows for the synthesis of novel crop protection agents.[2]
Conclusion
3-Amino-2-chloro-6-fluoropyridine is a high-potential, trifunctionalized building block for chemical synthesis. While detailed experimental data on the compound itself is sparse, its structural components—an amino group, a synthetically versatile chlorine atom, and a property-modulating fluorine atom—provide a clear roadmap for its application. Its utility in robust and reliable cross-coupling reactions makes it an asset for generating molecular diversity in drug discovery and materials science programs. As with all active research chemicals, it must be handled with rigorous adherence to safety protocols.
References
- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 3-Amino-2-fluoropyridine SDS, 1597-33-7 Safety Data Sheets. (n.d.). ECHEMI.
- 3-Amino-2-chloro-6-fluoropyridine | 1805124-30-4. (n.d.). Sigma-Aldrich.
- 3-Amino-6-chloro-2-methylpyridine. (n.d.). Chem-Impex.
- 3-Amino-2-chloropyridine | 6298-19-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 3-Amino-2-chloropyridine 98 6298-19-7. (n.d.). Sigma-Aldrich.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). PMC.
- 6-Chloro-3-fluoropyridin-2-amine | 1260672-14-7. (n.d.). ChemScene.
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